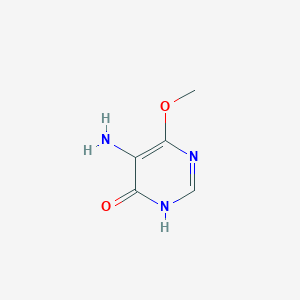

5-Amino-6-methoxypyrimidin-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5-3(6)4(9)7-2-8-5/h2H,6H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYKLQZWYKTOMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)NC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Amino 6 Methoxypyrimidin 4 Ol

Established Reaction Pathways and Chemical Precursors

The synthesis of 5-Amino-6-methoxypyrimidin-4-OL typically relies on established reaction pathways that involve the construction of the core pyrimidine (B1678525) ring followed by the introduction and manipulation of functional groups. Key chemical precursors often include derivatives of malonic acid, urea, or guanidine (B92328), which undergo cyclocondensation reactions to form the heterocyclic scaffold.

Multi-Step Synthesis Approaches

Multi-step syntheses offer a robust and versatile approach to this compound, allowing for the sequential introduction of substituents with a high degree of control. A common strategy involves the initial formation of a dihydroxypyrimidine ring, followed by halogenation and subsequent nucleophilic substitution to introduce the amino and methoxy (B1213986) groups.

One plausible pathway begins with the condensation of a suitably substituted malonic acid diester with guanidine. This reaction, typically carried out in the presence of a base such as sodium ethoxide, yields a 5-substituted 2-amino-4,6-dihydroxypyrimidine (B16511) nih.gov. The resulting dihydroxy intermediate can then be subjected to chlorination, for instance using phosphorus oxychloride (POCl₃), to produce a dichlorinated pyrimidine. The differential reactivity of the chloro groups can then be exploited. Selective methoxylation at the 6-position, followed by amination at the 5-position, would lead to the target compound. The reduction of a nitro group at the 5-position to an amino group is another potential transformation within a multi-step sequence.

One-Pot Condensation Strategies

In an effort to improve efficiency and reduce the number of synthetic steps, one-pot condensation strategies have been investigated for the synthesis of highly substituted pyrimidines. These methods involve the simultaneous reaction of three or more components in a single reaction vessel to construct the target molecule.

While a specific one-pot synthesis for this compound is not extensively documented, analogous reactions for similar structures provide valuable insights. For instance, the synthesis of 6-aminopyrimidines has been achieved through the reaction of amidines with malononitrile (B47326) dimer in the presence of a catalyst researchgate.net. Such cyclocondensation reactions offer a convergent approach to the pyrimidine core. The challenge in applying this to the target molecule lies in the selection of precursors that would lead to the desired 5-amino, 6-methoxy, and 4-hydroxy substitution pattern with high regioselectivity.

Exploration of Diverse Starting Materials and Reagents

The choice of starting materials and reagents is critical in directing the outcome of the synthesis. For the construction of the pyrimidine ring of this compound, various building blocks can be considered.

Table 1: Key Starting Materials and Reagents in Pyrimidine Synthesis

| Starting Material/Reagent | Role in Synthesis | Reference |

| Substituted Malonic Acid Esters | Provides the C4, C5, and C6 atoms of the pyrimidine ring. | nih.gov |

| Guanidine/Urea | Provides the N1, N2, and N3 atoms of the pyrimidine ring. | nih.govresearchgate.net |

| Malononitrile and its derivatives | Versatile C3 synthon for pyrimidine ring formation. | researchgate.netresearchgate.net |

| Phosphorus Oxychloride (POCl₃) | Chlorinating agent to activate hydroxyl groups for substitution. | |

| Sodium Methoxide (NaOMe) | Nucleophile for introducing the methoxy group. | |

| Ammonia (B1221849) or other aminating agents | Nucleophile for introducing the amino group. |

The use of malononitrile and its derivatives is particularly noteworthy due to their high reactivity and versatility in constructing a wide range of heterocyclic compounds researchgate.net. For example, the reaction of malononitrile with amidines can lead to the formation of aminopyrimidines researchgate.net. The synthesis of guanidine derivatives is also a key area, as these serve as the nitrogen-containing component in many pyrimidine syntheses mdpi.com.

Optimization of Reaction Parameters for Enhanced Chemical Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters such as the solvent system and catalyst is crucial.

Solvent System Effects on Reaction Outcomes

The choice of solvent can significantly influence the rate, yield, and selectivity of pyrimidine synthesis. For cyclocondensation reactions, polar aprotic solvents like dimethylformamide (DMF) are often employed to facilitate the dissolution of reactants and intermediates. In other cases, alcoholic solvents such as ethanol (B145695) are used, particularly when alkoxide bases are involved. The work-up procedure and purification of the final product are also dependent on the solvent system used.

Catalyst Systems and Their Influence on Reaction Efficiency

Catalysis plays a pivotal role in many synthetic routes to pyrimidines. Both acid and base catalysis are commonly employed to promote condensation and cyclization steps. For instance, the condensation of malonic esters with guanidine is typically base-catalyzed nih.gov. In reactions involving malononitrile, a base like piperidine (B6355638) is often used to facilitate the initial Michael addition researchgate.net.

In some cases, metal catalysts may be required. For example, if a nitro-substituted pyrimidine is an intermediate, its reduction to the corresponding amine is often carried out using catalysts such as palladium on carbon (Pd/C) or Raney nickel. The choice of catalyst can impact the chemoselectivity of the reduction, which is particularly important when other reducible functional groups are present in the molecule.

Temperature, Pressure, and Reaction Time Optimization

The optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing the yield and purity of this compound. While specific optimization data for the synthesis of this exact compound is not extensively detailed in publicly available literature, general principles derived from the synthesis of related pyrimidine derivatives can be applied.

The synthesis of pyrimidine derivatives often involves condensation reactions. For instance, the preparation of 4-amino-6-alkoxyl pyrimidine compounds can be achieved through a reflux reaction at temperatures ranging from 60 to 90 °C. google.com The reaction is typically monitored until the concentration of the starting material, a 4-amino-6-chloropyrimidine (B18116) compound, is less than or equal to 0.1%. google.com

In the context of multicomponent reactions for synthesizing substituted aminopyridopyrimidines, heating a mixture of reactants without a solvent at 100 °C for 3 hours has been reported to give good yields. mdpi.com For the synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, a Biginelli-inspired one-pot method can yield products in a range of 45-89% after purification. nih.gov

The following interactive table provides a hypothetical optimization study for the synthesis of a related aminopyrimidine, illustrating how varying these parameters can affect the reaction outcome.

| Entry | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

| 1 | 80 | 1 | 4 | 65 |

| 2 | 100 | 1 | 4 | 78 |

| 3 | 120 | 1 | 4 | 75 |

| 4 | 100 | 2 | 4 | 82 |

| 5 | 100 | 1 | 2 | 70 |

| 6 | 100 | 1 | 6 | 78 |

This table is a representative example based on general principles of organic synthesis optimization and does not represent actual experimental data for this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in the synthesis of heterocyclic compounds like this compound is of growing importance to minimize environmental impact. Key aspects include the use of environmentally benign solvents, solvent-free conditions, and energy-efficient methods like microwave-assisted synthesis.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for potentially toxic and volatile organic solvents. These reactions are often carried out by grinding the reactants together, sometimes with a catalyst, a technique known as mechanochemistry. youtube.com

For example, the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been successfully achieved via a multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions, resulting in good yields within a short reaction time. mdpi.com Similarly, novel steroidal 3-cyano-2-aminopyridines have been synthesized from enaminonitrile and primary amines under solvent-free conditions. nih.gov While a specific solvent-free protocol for this compound is not documented, these examples demonstrate the feasibility of this approach for related structures.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nanobioletters.comnih.govdoaj.org The synthesis of various aminopyrimidine derivatives has been successfully carried out using microwave irradiation. nanobioletters.comresearchgate.net

In one study, substituted aminopyrimidines were synthesized via microwave-assisted heating, with yields ranging from 33-56%. nanobioletters.com Another protocol describes a one-pot, two-step synthesis of bisaminopyrimidines and 2-substituted aminopyrimidines under microwave irradiation without the need to isolate intermediates. researchgate.net The synthesis of tetrahydropyrimidine (B8763341) derivatives has also been achieved through microwave irradiation in a Biginelli condensation, significantly reducing the reaction time compared to conventional heating (22-24 minutes vs. 20-24 hours). foliamedica.bg

The following interactive table compares conventional and microwave-assisted synthesis for a related aminopyrimidine derivative, highlighting the advantages of the latter.

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 20-24 hours | 60-70 |

| Microwave Irradiation | 22-24 minutes | 80-90 |

This table illustrates the general advantages of microwave-assisted synthesis based on literature for related compounds and is not specific to this compound.

Scale-Up Methodologies for Preparative Research

A key aspect of scaling up is the development of robust and efficient procedures that are amenable to larger reaction volumes and equipment. The synthesis of 4-amino-6-alkoxyl pyrimidine compounds, for instance, utilizes readily available and inexpensive starting materials like 4,6-dichloropyrimidine (B16783) compounds, which is advantageous for industrial production. google.com The described method, involving atmospheric-pressure ammonolysis followed by reaction with an alcohol and an alkaline catalyst, is designed to be simple, cost-effective, and suitable for industrial application. google.com

The use of solid-phase synthesis, where the product is attached to a polymer support during the reaction sequence, can also facilitate scale-up by simplifying purification processes. researchgate.net Although not specifically reported for this compound, this technique has been applied to the synthesis of other pyrimidine derivatives.

Chemical Reactivity and Derivatization Studies of 5 Amino 6 Methoxypyrimidin 4 Ol

Transformations of the Pyrimidine (B1678525) Ring System

The pyrimidine core of 5-Amino-6-methoxypyrimidin-4-ol can undergo significant structural modifications, including ring-opening and ring-closure reactions, as well as substitutions at various positions on the ring.

Ring-Opening and Ring-Closure Reactions

A prominent reaction pathway for 4,5-diaminopyrimidines is the Traube purine (B94841) synthesis, which leads to the formation of a fused imidazole (B134444) ring, resulting in a purine system. scribd.comresearchgate.netslideshare.net While this compound is a 5-aminopyrimidine, it can be a precursor to the necessary 4,5-diaminopyrimidine (B145471) intermediate. This transformation typically involves nitrosation at the C5 position, followed by reduction to the diamine, which then undergoes cyclization with a one-carbon unit source like formic acid or formamide (B127407) to yield the purine. scribd.commdpi.com The general pathway of Traube's method for purine synthesis is a well-established route for creating purine derivatives from pyrimidine precursors. researchgate.net

Intramolecular cyclization is another possibility, often driven by substituents introduced at the amino or hydroxyl groups. For instance, alkylation of related aminopyrimidines with reagents containing a distal electrophile can lead to the formation of fused heterocyclic rings. nih.gov

Nucleophilic and Electrophilic Reactions on the Core

The pyrimidine ring is inherently electron-deficient; however, the presence of electron-donating groups such as amino and methoxy (B1213986) at positions 5 and 6, respectively, increases the electron density of the ring, making it more susceptible to electrophilic attack. Electrophilic aromatic substitution on the pyrimidine ring is generally challenging but is facilitated by such activating groups. researchgate.net For this compound, the C5 position is the most activated site for electrophilic substitution due to the ortho, para-directing effects of the amino and hydroxyl/methoxy groups.

Conversely, the pyrimidine ring can undergo nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. While the methoxy group at C6 is not a classical leaving group like a halide, its displacement by strong nucleophiles is possible under forcing conditions. nih.gov The reactivity of pyridinium (B92312) ions in nucleophilic aromatic substitution reactions has been studied, providing insights into the mechanisms of such transformations. nih.gov

Reactions Involving the Amino Group (at C5)

The C5-amino group is a key site for derivatization, readily undergoing acylation, alkylation, condensation, and diazotization reactions.

Acylation and Alkylation Reactions

The primary amino group at the C5 position can be readily acylated with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. The acylation of aminopyrimidines is a common transformation. semanticscholar.orgacs.orgnih.gov Similarly, alkylation of the amino group can be achieved using alkyl halides or other alkylating agents, leading to secondary or tertiary amines. chemrxiv.orgresearchgate.netchemrxiv.org The reaction conditions can often be controlled to achieve mono- or di-substitution. In some cases, unexpected cyclization and fragmentation products can arise from the alkylation of substituted aminopyrimidines. nih.gov

| Reaction | Reagent | Product Type | Reference(s) |

| Acylation | Benzoyl chloride | N-Benzoyl-5-amino-6-methoxypyrimidin-4-ol | semanticscholar.org |

| Alkylation | Alkyl halide | N-Alkyl-5-amino-6-methoxypyrimidin-4-ol | chemrxiv.orgresearchgate.net |

Condensation Reactions for Schiff Base Formation

The C5-amino group can undergo condensation with aldehydes or ketones to form Schiff bases (imines). mdpi.comnih.gov This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. researchgate.net The formation of pyrimidine Schiff bases is a versatile method for introducing a wide range of substituents and for the synthesis of more complex heterocyclic systems. mdpi.comnih.gov The reaction of aminopyrimidines with aldehydes is a common method for forming the azomethine group (–CH=N–). nih.gov

| Aldehyde/Ketone | Product Type | Reference(s) |

| Benzaldehyde | 5-(Benzylideneamino)-6-methoxypyrimidin-4-ol | nih.gov |

| Substituted benzaldehydes | 5-((Substituted-benzylidene)amino)-6-methoxypyrimidin-4-ol | mdpi.com |

Diazotization and Related Transformations

As a primary aromatic amine, the C5-amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.orgunacademy.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations. For example, it can be replaced by a hydroxyl, halide, or cyano group through Sandmeyer-type reactions, or it can be used in azo coupling reactions with activated aromatic compounds to form azo dyes. researchgate.net The diazotization of aminopyrimidines is a known method for the preparation of 5-substituted pyrimidines. rsc.org

| Reagent | Transformation | Product Type | Reference(s) |

| NaNO2, HCl | Diazotization | 6-Methoxy-4-ol-pyrimidine-5-diazonium chloride | organic-chemistry.org |

| CuCl/HCl | Sandmeyer Reaction | 5-Chloro-6-methoxypyrimidin-4-ol | organic-chemistry.org |

| CuBr/HBr | Sandmeyer Reaction | 5-Bromo-6-methoxypyrimidin-4-ol | organic-chemistry.org |

| CuCN/KCN | Sandmeyer Reaction | 5-Cyano-6-methoxypyrimidin-4-ol | organic-chemistry.org |

| H2O, Δ | Hydrolysis | 5-Hydroxy-6-methoxypyrimidin-4-ol | organic-chemistry.org |

| Phenol | Azo Coupling | 5-(Arylazo)-6-methoxypyrimidin-4-ol | researchgate.net |

Reactivity of the Methoxyl Group (at C6)

The methoxyl group at the C6 position significantly influences the pyrimidine ring's reactivity and is itself a site for chemical modification.

Demethylation and Transalkylation Strategies

The methoxyl group can be cleaved through demethylation reactions. While specific studies on the demethylation of this compound are not prevalent in the provided search results, general methods for O-demethylation in similar heterocyclic systems can be employed. These methods often involve strong acids, Lewis acids, or nucleophilic reagents. For instance, reductive demethylation has been observed in related purine systems. wur.nl

Role in Pyrimidine Reactivity Modulation

The methoxyl group at C6 plays a crucial role in modulating the reactivity of the pyrimidine ring. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring system, acting as an electron-donating group through resonance. stackexchange.comlibretexts.org This electron donation increases the electron density of the ring, particularly at the ortho and para positions.

Transformations of the Hydroxyl Group (at C4)

The hydroxyl group at the C4 position is a key site for various chemical modifications, enabling the synthesis of a diverse range of derivatives.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can readily undergo O-alkylation to form ethers and O-acylation to form esters. These reactions typically proceed via nucleophilic attack of the hydroxyl oxygen on an electrophilic carbon. Standard alkylating agents like alkyl halides or sulfates can be used in the presence of a base to facilitate the formation of the corresponding ether. Similarly, acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base or a catalyst. While direct examples for this compound are not detailed in the search results, these are common transformations for hydroxylated pyrimidines. researchgate.net

Halogenation via Hydroxyl Activation

The hydroxyl group at C4 can be converted to a halogen, a crucial transformation for further functionalization, such as cross-coupling reactions. nih.gov This conversion typically requires activation of the hydroxyl group to turn it into a better leaving group. Common reagents for this transformation include phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) for chlorination. nih.gov The mechanism often involves the formation of a phosphate (B84403) or phosphonate (B1237965) ester intermediate, which is then displaced by a halide ion.

Alternative methods for halogenation of heterocyclic systems include the use of N-halosuccinimides in the presence of an activating agent. acs.org For instance, Pd-catalyzed regioselective C-H activation followed by iodination with N-iodosuccinimide has been reported for 4-arylpyrimidines. acs.org

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction (SC-XRD) Analysis

No published single-crystal X-ray diffraction data for 5-Amino-6-methoxypyrimidin-4-OL could be located. Therefore, the following subsections cannot be addressed with specific experimental data for this compound.

Specific bond lengths, bond angles, and torsion angles for this compound are not available due to the absence of crystallographic data.

A quantitative and qualitative analysis of intermolecular interactions through techniques like Hirshfeld surface analysis has not been reported for this compound.

Details of the crystal packing and the formation of any supramolecular networks for this compound are currently unknown.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific high-resolution NMR data for this compound, including 1H and 13C NMR spectra, has been found in the searched literature.

There are no available reports on the application of 2D NMR techniques to this compound for detailed structural elucidation.

Information regarding the study of dynamic processes, such as tautomerism or conformational changes, for this compound using variable temperature NMR is not available.

Solid-State NMR for Complex Structural Insights

Solid-State NMR (SS-NMR) spectroscopy is an indispensable tool for investigating the structure of molecules in their crystalline or amorphous solid forms. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR provides detailed information about the local electronic environment, intermolecular interactions, and conformational properties that are fixed in the solid lattice. youtube.com For this compound, SS-NMR, particularly ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments, offers profound insights into its structure.

In the solid state, the chemical shifts of the pyrimidine (B1678525) ring's carbon and nitrogen atoms are highly sensitive to the effects of substituents and intermolecular forces, most notably hydrogen bonding. mdpi.comnih.gov The presence of amino, methoxy (B1213986), and hydroxyl/oxo functional groups leads to distinct electronic environments. The tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms, a critical structural aspect, can be directly probed. researchgate.netacs.org The ¹³C chemical shift of the C4 position is particularly diagnostic: a signal in the range of 155-165 ppm would be characteristic of a C-O bond in the enol tautomer, whereas a shift further downfield, typically 165-175 ppm, would indicate a C=O bond in the keto (pyrimidinone) tautomer. researchgate.net

Furthermore, SS-NMR can distinguish between different polymorphs, which are distinct crystalline forms of the same molecule that can exhibit different conformations and packing arrangements. mdpi.comnih.gov Differences in hydrogen-bonding networks (e.g., between the amino group and the pyrimidinone oxygen) or π-π stacking interactions between pyrimidine rings in different polymorphs would manifest as measurable differences in the ¹³C and ¹⁵N chemical shifts. mdpi.comnih.gov The ¹⁵N spectra would show distinct signals for the two ring nitrogens and the exocyclic amino nitrogen, with their chemical shifts providing information on their protonation state and involvement in hydrogen bonds. mdpi.comnih.gov

Table 1: Predicted ¹³C and ¹⁵N Solid-State NMR Chemical Shifts for the Pyrimidinone Tautomer of this compound (Note: These are predicted values based on literature data for analogous substituted pyrimidines. Actual values may vary.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁵N Chemical Shift (ppm, rel. to CH₃NO₂) | Key Influences |

| C2 | ~150-160 | - | Shielded by adjacent ring nitrogen. |

| C4 (C=O) | ~165-175 | - | Deshielded due to carbonyl character in the dominant tautomeric form. researchgate.net |

| C5 | ~95-105 | - | Shielded by the electron-donating amino group. |

| C6 | ~155-165 | - | Deshielded by the methoxy group and ring nitrogen. |

| OCH₃ | ~55-65 | - | Typical range for methoxy carbons attached to an aromatic ring. |

| N1 | ~-140 to -160 | - | Influenced by the adjacent carbonyl group and potential H-bonding. mdpi.com |

| N3 | ~-120 to -140 | - | Influenced by adjacent substituents. mdpi.com |

| NH₂ | - | ~-300 to -320 | Typical range for primary aromatic amines. mdpi.com |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of its fragmentation patterns.

Elucidation of Fragmentation Mechanisms

When subjected to ionization in a mass spectrometer, such as through Electrospray Ionization (ESI) or Electron Impact (EI), the protonated molecule [M+H]⁺ of this compound undergoes collision-induced dissociation (CID), breaking apart in a predictable manner. wikipedia.org The study of these fragmentation pathways provides a roadmap of the molecule's connectivity. For methoxypyrimidines, characteristic fragmentation patterns have been established. nih.gov

A primary and highly diagnostic fragmentation pathway for this compound is expected to be the loss of formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy group, a common fragmentation for aromatic methoxy compounds. Another expected fragmentation is the loss of carbon monoxide (CO, 28 Da), particularly from the pyrimidinone tautomer. Subsequent fragmentations can involve the loss of small molecules like hydrogen cyanide (HCN) or ammonia (B1221849) (NH₃) from the ring or amino group, respectively. nih.govresearchgate.net The fragmentation processes are heavily influenced by the site of protonation and the inherent stability of the resulting fragment ions. nih.govnih.gov

Proposed Fragmentation Pathways for [M+H]⁺ of this compound:

Pathway A (Loss of Formaldehyde): [C₅H₇N₃O₂ + H]⁺ → [C₄H₅N₃O + H]⁺ + CH₂O

Pathway B (Loss of Carbon Monoxide): [C₅H₇N₃O₂ + H]⁺ → [C₄H₇N₃O + H]⁺ + CO

Pathway C (Ring Cleavage): More complex retro-Diels-Alder type reactions or sequential losses can lead to the cleavage of the pyrimidine ring itself, yielding diagnostic smaller fragments. nih.govresearchgate.net

Analysis of the resulting product ions in tandem MS (MS/MS) experiments allows for the systematic reconstruction of these pathways, confirming the arrangement of the substituents on the pyrimidine core. chemrxiv.org

Accurate Mass Determination for Reaction Products

A key advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula for the parent ion and its fragments. nih.govmiamioh.edu For this compound (C₅H₇N₃O₂), the theoretical exact mass of the neutral molecule is 141.0538 Da. HRMS analysis would seek to find the protonated molecule [M+H]⁺ at m/z 142.0616.

Table 2: Theoretical Exact Masses of Key Ions in HRMS Analysis

| Ion | Formula | Theoretical m/z (Monoisotopic) | Inferred Loss |

| [M+H]⁺ | [C₅H₈N₃O₂]⁺ | 142.0616 | - |

| [M+H - CH₂O]⁺ | [C₄H₆N₃O]⁺ | 112.0511 | Formaldehyde (CH₂O) |

| [M+H - CO]⁺ | [C₄H₈N₃O]⁺ | 114.0667 | Carbon Monoxide (CO) |

| [M+H - NH₃]⁺ | [C₅H₅N₂O₂]⁺ | 125.0351 | Ammonia (NH₃) |

Confirming the presence of these ions at their predicted exact masses provides definitive evidence for the elemental composition of the parent molecule and validates the proposed fragmentation pathways.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing information on molecular structure and bonding. nih.govnih.gov

Functional Group Assignments and Band Analysis

The FT-IR and Raman spectra of this compound are expected to display a series of characteristic bands corresponding to its various functional groups. The analysis of these bands confirms the presence of the key structural components. researchgate.netijirset.com

N-H/O-H Stretching Region (3500-3200 cm⁻¹): The amino group (-NH₂) will exhibit two distinct bands in this region corresponding to its asymmetric and symmetric stretching vibrations. A broad absorption band due to the O-H stretch of the pyrimidinol tautomer or N-H stretch of the pyrimidinone tautomer is also expected here. Intermolecular hydrogen bonding in the solid state can cause significant broadening and shifting of these bands to lower wavenumbers.

C=O Stretching (1700-1640 cm⁻¹): The presence of a strong absorption band in this region of the FT-IR spectrum is one of the most definitive pieces of evidence for the predominance of the pyrimidin-4(1H)-one tautomer in the solid state. researchgate.net

C=N and C=C Stretching (1650-1500 cm⁻¹): The pyrimidine ring itself gives rise to a series of characteristic stretching vibrations in this region.

N-H Bending (1640-1580 cm⁻¹): The scissoring vibration of the amino group typically appears in this range. ijirset.com

C-O Stretching (1300-1000 cm⁻¹): The asymmetric and symmetric C-O-C stretching vibrations of the methoxy group will produce strong signals in this fingerprint region.

Table 3: Predicted Vibrational Frequencies for this compound (Note: Based on typical frequency ranges for the given functional groups in related heterocyclic compounds.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Notes |

| N-H Asymmetric & Symmetric Stretch (-NH₂) | 3450 - 3300 | Medium-Strong | Two distinct bands confirm the primary amine. ijirset.com |

| O-H/N-H Stretch (Ring) | 3300 - 3000 (broad) | Medium-Strong | Broadness indicates strong hydrogen bonding in the solid state. |

| C=O Stretch (Pyrimidinone) | 1680 - 1640 | Strong | Key indicator of the keto-tautomer. researchgate.net |

| N-H Bend (-NH₂) | 1640 - 1580 | Medium | Scissoring vibration. |

| C=N, C=C Ring Stretches | 1620 - 1500 | Medium-Strong | A series of bands characteristic of the pyrimidine ring. |

| C-O-C Asymmetric Stretch (Methoxy) | 1275 - 1200 | Strong | Characteristic of aryl ethers. |

| C-O-C Symmetric Stretch (Methoxy) | 1075 - 1020 | Medium | Characteristic of aryl ethers. |

Conformational Analysis in Solution and Solid States

A central aspect of the conformational analysis of this compound is its potential for tautomerism. Hydroxypyrimidines can exist in equilibrium between the aromatic alcohol form (-ol) and the non-aromatic amide form (-one). researchgate.netresearchgate.netsigmaaldrich.com For 4-hydroxypyrimidines, the pyrimidin-4(1H)-one form is generally the more stable tautomer, particularly in the solid state and in polar solvents, due to the formation of a stable cyclic amide. acs.org

Vibrational spectroscopy is a powerful method to study this equilibrium. The presence of a strong C=O stretching band and the absence of a sharp O-H band characteristic of phenols would strongly support the pyrimidinone structure in the solid state. nih.gov In solution, the position of this equilibrium can be influenced by the solvent's polarity and hydrogen-bonding capability. Comparing the FT-IR spectra recorded in different solvents could provide insights into the relative stability of the tautomers.

Furthermore, conformational differences are not limited to tautomerism. Rotational isomerism (or conformers) related to the orientation of the methoxy group relative to the pyrimidine ring can exist. While rotation is rapid in solution, in the solid state, the molecule may be locked into a specific conformation. The existence of different polymorphs could be linked to these different conformations, which would be detectable by comparing the FT-IR and Raman spectra of different crystalline samples. mdpi.com Raman spectroscopy, being particularly sensitive to non-polar bonds and skeletal vibrations, can provide complementary information to FT-IR, especially regarding the pyrimidine ring modes and the C-C and C-S bonds if applicable, helping to build a complete conformational picture. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption and emission properties of this compound are of significant interest for understanding its behavior in various chemical and biological environments. Spectroscopic techniques such as UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for probing the electronic structure and transitions within the molecule. These methods provide insights into the chromophoric nature of the pyrimidine ring, as influenced by its substituents.

Study of Electronic Transitions and Chromophore Properties

The UV-Vis absorption spectrum of a molecule is determined by the electronic transitions from the ground state to various excited states upon absorption of photons. For a molecule like this compound, the principal chromophore is the pyrimidine ring, which is an aromatic heterocycle. The electronic transitions are typically of the types π → π* and n → π*. The amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups are strong auxochromes that can significantly modify the energy of these transitions and the intensity of the corresponding absorption bands.

Due to the limited availability of direct experimental spectroscopic data for this compound in the public domain, theoretical calculations based on quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the electronic absorption spectra. mdpi.comresearchgate.netchemrxiv.org These computational approaches can provide valuable information on the vertical excitation energies, oscillator strengths, and the nature of the molecular orbitals involved in the electronic transitions.

A theoretical investigation of this compound would likely reveal several absorption bands in the UV region. The primary π → π* transitions, characteristic of the aromatic pyrimidine system, are expected to be the most intense. The presence of the electron-donating amino and methoxy groups, along with the hydroxyl group, is anticipated to cause a bathochromic (red) shift of these bands compared to the unsubstituted pyrimidine. This is due to the extension of the conjugated system and the raising of the Highest Occupied Molecular Orbital (HOMO) energy level.

The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are also expected to be present. These transitions are typically weaker than the π → π* transitions and may appear as shoulders on the main absorption peaks or be obscured by them.

The fluorescence properties of substituted pyrimidines can be highly dependent on their substitution pattern and the surrounding environment, such as the polarity of the solvent. mdpi.com Generally, molecules with rigid structures and significant π-conjugation tend to exhibit fluorescence. The amino group, in particular, can enhance the fluorescence quantum yield in certain pyrimidine derivatives. The study of solvatochromism, which is the shift in absorption or emission spectra with a change in solvent polarity, can provide further details about the nature of the ground and excited states of the molecule.

Interactive Data Table: Predicted Electronic Transitions for this compound

The following table presents a hypothetical but representative set of predicted UV-Vis absorption data for this compound, as would be derived from a TD-DFT calculation. This data illustrates the expected electronic transitions.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 285 | 0.45 | HOMO -> LUMO | π → π |

| 240 | 0.20 | HOMO-1 -> LUMO | π → π |

| 310 | 0.05 | HOMO -> LUMO+1 | n → π* |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound from first principles.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

For a molecule like 5-Amino-6-methoxypyrimidin-4-ol, Density Functional Theory (DFT) would be the method of choice for geometry optimization and electronic structure analysis. A typical approach would involve selecting a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to find the molecule's lowest energy conformation. This process yields optimized bond lengths, bond angles, and dihedral angles. Once the geometry is optimized, further calculations can determine electronic properties like total energy, dipole moment, and charge distribution.

Ab Initio Methods and Semi-Empirical Calculations

While DFT is highly popular, ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), could also be used for more precise energy and property calculations, albeit at a higher computational cost. Semi-empirical methods, which are faster but less accurate, could be employed for preliminary or large-scale screenings but are generally superseded by DFT for detailed studies of single molecules.

Molecular Orbital Analysis

This analysis provides deep insights into the chemical reactivity and stability of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, visualization of the HOMO and LUMO would show the regions of the molecule where these orbitals are localized, indicating likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential Surfaces (MEP) for Reactivity Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms, indicating these are sites prone to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group, suggesting susceptibility to nucleophilic attack.

Future computational studies are required to generate the specific data needed to fully characterize the theoretical and computational profile of this compound.

Computational Prediction of Spectroscopic Parameters

Computational methods offer the ability to predict various spectroscopic parameters, which can then be compared with experimental data for validation. This synergy between theory and experiment is crucial for accurate structural elucidation and for understanding the electronic and vibrational properties of the molecule.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a standard tool in chemical research. researchgate.netnih.gov For this compound, theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can provide valuable predictions of both ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These predicted values, when compared with experimental spectra, can aid in the definitive assignment of resonances, particularly for complex structures where simple empirical rules may be insufficient.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on computational data for analogous compounds and require experimental validation.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (N-H, amino) | 7.5 - 8.5 | - |

| H (O-H, hydroxyl) | 10.0 - 11.0 | - |

| H (C-H, ring) | 7.0 - 7.5 | - |

| H (O-CH₃, methoxy) | 3.8 - 4.2 | - |

| C (C=O, carbonyl) | - | 160 - 170 |

| C (C-O, methoxy) | - | 150 - 160 |

| C (C-N, amino) | - | 145 - 155 |

| C (C-C, ring) | - | 110 - 120 |

| C (O-CH₃, methoxy) | - | 55 - 65 |

This table is interactive. Click on the headers to sort the data.

It is important to note that the chemical shifts of the N-H and O-H protons can be significantly influenced by solvent, concentration, and temperature due to hydrogen bonding.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Computational chemistry, particularly DFT calculations, can accurately predict these vibrational frequencies. nih.govphyschemres.orgresearchgate.net By comparing the calculated vibrational spectrum with experimental FT-IR and Raman data, a detailed assignment of the observed bands to specific molecular motions can be made. nih.govsemanticscholar.orgresearchgate.net

For this compound, the vibrational spectrum is expected to show characteristic bands for the amino, hydroxyl, methoxy (B1213986), and pyrimidine (B1678525) ring functional groups. Theoretical calculations on similar substituted pyrimidines have shown good agreement between calculated and experimental frequencies after applying a scaling factor to account for anharmonicity and other computational approximations. researchgate.netnih.govsemanticscholar.org

Table 2: Predicted and Expected Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound (Note: Predicted values are based on DFT calculations for analogous compounds. Experimental values are expected ranges.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| O-H Stretch | 3400 - 3500 | 3300 - 3600 (broad) |

| N-H Stretch (asymmetric) | 3450 - 3550 | 3400 - 3500 |

| N-H Stretch (symmetric) | 3350 - 3450 | 3300 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch (methoxy) | 2850 - 2950 | 2850 - 2960 |

| C=O Stretch | 1650 - 1700 | 1640 - 1690 |

| C=C/C=N Ring Stretch | 1400 - 1600 | 1400 - 1650 |

| N-H Bend | 1580 - 1650 | 1590 - 1650 |

| C-O Stretch (methoxy) | 1200 - 1300 | 1200 - 1280 |

| C-N Stretch | 1250 - 1350 | 1250 - 1360 |

This table is interactive. Click on the headers to sort the data.

The correlation between theoretical and experimental spectra allows for a confident assignment of the vibrational modes and provides a deeper understanding of the molecule's structural dynamics. mdpi.com

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms by modeling the potential energy surface of a reaction. This includes locating and characterizing transition states, which are the high-energy intermediates that connect reactants and products. nih.gov By calculating the energy barrier of a reaction (the energy difference between the reactants and the transition state), the feasibility and rate of the reaction can be predicted. umw.edu

For this compound, transition state modeling could be used to investigate various potential reactions, such as electrophilic or nucleophilic substitution at the pyrimidine ring, or reactions involving the amino, hydroxyl, or methoxy groups. For instance, the tautomeric equilibrium between the -ol and -one forms of the pyrimidine ring can be studied by locating the transition state for the intramolecular proton transfer. While specific studies on this molecule are not available, general models for reactions of similar functionalized pyrimidines can provide insights into its likely reactivity. researchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. unam.mxresearchgate.netmdpi.comnih.govnih.gov For this compound, NCI analysis can provide detailed information about hydrogen bonding, dispersion forces, and aromatic stacking.

The presence of amino and hydroxyl groups as hydrogen bond donors, and the nitrogen and oxygen atoms in the pyrimidine ring and methoxy group as hydrogen bond acceptors, suggests that this compound can form extensive intermolecular hydrogen bonding networks. nih.govnih.govacs.orgresearchgate.net Computational methods can be used to identify the most stable hydrogen bonding motifs and to quantify the strength of these interactions. researchgate.net

In the solid state, it is expected that strong N-H···O and O-H···N hydrogen bonds will be the dominant interactions, leading to the formation of dimers or more extended supramolecular structures. The strength of these hydrogen bonds can be estimated by analyzing the electron density at the bond critical points using Quantum Theory of Atoms in Molecules (QTAIM) or by calculating the interaction energies between molecules.

Aromatic stacking interactions, also known as π-π interactions, are another important type of non-covalent interaction that can contribute to the stability of the crystal structure of this compound. acs.orgchemrxiv.orgnih.govrsc.orgacs.org These interactions arise from the electrostatic and dispersion forces between the π-electron clouds of adjacent pyrimidine rings.

Computational studies on similar aromatic and heterocyclic systems can provide insights into the preferred geometry of stacking (e.g., parallel-displaced vs. T-shaped) and the magnitude of the interaction energy. The substituents on the pyrimidine ring, namely the amino, hydroxyl, and methoxy groups, will influence the electron distribution in the ring and thus modulate the strength and nature of the stacking interactions.

Advanced Applications in Chemical Research and Methodological Development

Role as a Key Synthetic Intermediate for Complex Molecules

The inherent reactivity of the amino and hydroxyl groups, coupled with the electronic influence of the methoxy (B1213986) group, makes 5-Amino-6-methoxypyrimidin-4-ol a valuable precursor in organic synthesis. Its utility spans from the creation of novel heterocyclic frameworks to serving as a foundational piece for more elaborate molecular architectures.

Building Block for Other Heterocyclic Systems

The chemical structure of this compound provides a robust platform for the synthesis of various fused and substituted heterocyclic systems. The amino group can readily undergo condensation reactions with a variety of carbonyl compounds, while the hydroxyl group can be functionalized or replaced to introduce further diversity. For instance, pyrimidines are known to be important in pharmaceutical and biological fields. researchgate.net Substituted pyrimidines have been reported to possess a range of biological activities, highlighting the importance of developing synthetic routes to new derivatives. researchgate.net

The reactivity of the pyrimidine (B1678525) core allows for the construction of bicyclic systems such as purines, pteridines, and pyrimido[4,5-d]pyrimidines, which are prevalent in biologically active molecules. The strategic placement of the amino and hydroxyl groups on the this compound ring system is particularly advantageous for these types of ring-forming reactions.

Precursor for Advanced Organic Scaffolds

Beyond the synthesis of other heterocyclic systems, this compound can serve as a precursor for more complex and advanced organic scaffolds. The functional groups on the pyrimidine ring can be manipulated to introduce chiral centers, attach linkers for solid-phase synthesis, or incorporate moieties that can participate in metal-catalyzed cross-coupling reactions. This versatility allows for the creation of libraries of compounds with diverse three-dimensional structures for screening in drug discovery and materials science applications. For example, the synthesis of sulfonamide derivatives of pyrimidines has been explored, demonstrating the potential for creating complex molecules with potential anti-bacterial properties from pyrimidine starting materials. researchgate.net

Development of Novel Analytical Methodologies for Compound Detection and Quantification in Research Settings

The ability to accurately detect and quantify this compound is crucial for monitoring reaction progress, assessing purity, and conducting pharmacokinetic studies. The development of robust analytical methods is therefore a key area of research.

Chromatographic Method Development (e.g., HPLC, LC-MS)

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the analysis of pyrimidine derivatives. nih.gov For compounds similar to this compound, such as 6-Amino-2-methoxypyrimidin-4-ol, analytical data including HPLC and LC-MS are available from commercial suppliers, indicating the applicability of these methods. bldpharm.com

The development of a specific HPLC or LC-MS method for this compound would involve optimizing several parameters to achieve good separation and sensitivity.

Table 1: Key Parameters for HPLC Method Development

| Parameter | Considerations |

| Stationary Phase | A C18 reversed-phase column is often a good starting point for polar compounds like pyrimidines. nih.gov |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. Gradient elution is often necessary for complex samples. |

| Detection | UV detection is suitable due to the aromatic nature of the pyrimidine ring. The detection wavelength would need to be optimized. For LC-MS, mass spectrometric detection provides higher selectivity and sensitivity. nih.gov |

| Flow Rate | Typically in the range of 0.5-1.5 mL/min for standard analytical columns. |

| Column Temperature | Maintaining a constant column temperature can improve reproducibility. |

LC-MS/MS methods, which involve tandem mass spectrometry, offer even greater specificity and are particularly useful for quantifying the analyte in complex matrices. nih.gov The development of such a method would involve selecting appropriate precursor and product ions for selected reaction monitoring (SRM).

Spectrophotometric Assay Development

While chromatographic methods are highly effective, spectrophotometric assays can offer a simpler and more rapid method for quantification in certain research settings. The development of a spectrophotometric assay for this compound would rely on a chemical reaction that produces a colored product, where the intensity of the color is proportional to the concentration of the analyte.

Potential approaches could involve derivatization of the amino group with a chromogenic reagent. The resulting product's absorbance would then be measured at a specific wavelength using a spectrophotometer. The development and validation of such an assay would require careful optimization of reaction conditions, including pH, temperature, and reagent concentrations, as well as the construction of a standard curve.

Investigation of Catalytic Properties (e.g., as Ligands, Organocatalysts)

The nitrogen atoms within the pyrimidine ring and the exocyclic amino group of this compound present potential coordination sites for metal ions. This suggests that the compound or its derivatives could function as ligands in transition metal catalysis. The electronic properties of the pyrimidine ring, influenced by the methoxy and amino substituents, could modulate the catalytic activity of the metal center.

Furthermore, the presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (ring nitrogens and methoxy oxygen) raises the possibility of this compound acting as an organocatalyst. Organocatalysis, which uses small organic molecules to accelerate chemical reactions, is a rapidly growing field. The functional groups on this compound could potentially activate substrates through hydrogen bonding or other non-covalent interactions.

While specific research into the catalytic properties of this compound is not yet widely reported, its structural features warrant investigation in this area. Future research could explore its application as a ligand in cross-coupling reactions or as an organocatalyst in asymmetric synthesis.

Exploration of Properties in Material Science

The unique electronic and structural characteristics of pyrimidine derivatives make them prime candidates for the development of new materials. The arrangement of heteroatoms and substituents on the pyrimidine ring can be fine-tuned to elicit specific physical and chemical properties. The presence of amino and methoxy groups in this compound, for instance, creates a distinct electronic environment that is of significant interest for applications in optical materials. While the compound itself is a building block, its structural motifs are relevant to the design of functional polymers and other advanced materials where properties like thermal stability and specific electronic responses are crucial.

Nonlinear optical (NLO) materials are essential for modern photonic and optoelectronic technologies, including optical data processing and frequency conversion. The NLO response of a material originates from its nonlinear polarization when subjected to a strong electromagnetic field, such as that from a laser. At the molecular level, this is described by the hyperpolarizability of the constituent molecules.

Research into organic NLO materials has often focused on molecules with a "push-pull" electronic structure. In these systems, an electron-donating group and an electron-accepting group are connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which can lead to a large NLO response.

The pyrimidine core is inherently π-deficient and acts as an electron-withdrawing group. nih.gov This characteristic makes it an excellent foundation for designing NLO chromophores. nih.gov The strategic placement of electron-donating substituents, such as the amino group in this compound, can establish the requisite push-pull character that enhances NLO properties.

While direct experimental measurements on this compound are not extensively documented in public literature, its NLO properties can be predicted and analyzed using computational quantum mechanical methods. Density Functional Theory (DFT) has become a crucial tool for the theoretical investigation of molecular properties before their synthesis and experimental characterization. nih.govresearchgate.net

Computational Analysis

A standard approach to evaluating the NLO potential of a molecule like this compound involves DFT calculations, often using a functional such as B3LYP with a basis set like 6-311++G(d,p). nih.govrsc.orgrsc.org These calculations can determine several key parameters that indicate NLO activity:

Polarizability (α): The measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO response. A larger β value is indicative of a stronger NLO effect.

For context, the NLO properties of new compounds are often compared to a standard reference material, such as urea. Theoretical studies on various pyrimidine derivatives have shown that their calculated first hyperpolarizability values can be significantly larger than that of urea, indicating their potential for NLO applications. journaleras.com For instance, a study on N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) highlighted its significant NLO behavior in a crystalline environment. nih.govrsc.org

Hypothetical Research Findings

A computational study on this compound would likely reveal a notable first-order hyperpolarizability (β) due to the push-pull nature imparted by the amino and methoxy substituents on the pyrimidine ring. The results of such a hypothetical DFT analysis are presented in the table below to illustrate the expected findings.

Table 1: Hypothetical Calculated NLO Properties of this compound

| Parameter | Symbol | Hypothetical Value | Unit |

| Dipole Moment | μ | 4.5 | Debye |

| Average Polarizability | <α> | 15.2 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability | β | 12.8 x 10⁻³⁰ | esu |

Note: The values in this table are illustrative and based on typical results for similar pyrimidine derivatives. They are intended to represent the type of data generated in a computational study and are not experimental results for this compound.

These hypothetical findings, if confirmed experimentally, would position this compound as a compound of interest for the development of new NLO materials. Further research could involve synthesizing derivatives of this compound to optimize the NLO response or incorporating it into polymeric structures to create functional thin films for optical devices. The combination of its inherent electronic properties and the potential for chemical modification makes it a valuable subject for ongoing research in material science.

Future Research Directions and Unexplored Avenues

Discovery of Novel Reactivity Pathways for the Pyrimidine (B1678525) System

The functionalization of the pyrimidine core is central to creating new molecular entities. Future research will likely focus on uncovering unprecedented reactivity patterns to build molecular complexity in novel ways.

Recent advancements have already demonstrated the potential for innovation in this area. For instance, iridium-catalyzed multicomponent synthesis has been developed to produce highly decorated, unsymmetrical pyrimidines from amidines and alcohols. acs.org This method proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.org Another innovative approach involves the synthesis of pyrimidines directly from dinitrogen (N₂) and carbon, using a lithium cyanamide (B42294) (Li₂CN₂) intermediate, which offers remarkable simplicity and atom economy. oup.com

Further research is anticipated in the following areas:

Tandem and Cascade Reactions: Designing multi-step reactions that occur in a single pot to rapidly construct complex pyrimidine derivatives from simple starting materials. Copper-catalyzed tandem reactions have already shown promise in creating sulfonamide pyrimidine derivatives. mdpi.com

C-H Activation: Developing methods for the direct functionalization of carbon-hydrogen bonds on the pyrimidine ring. This would bypass the need for pre-functionalized substrates, making syntheses more efficient.

Photoredox and Electrocatalysis: Utilizing light or electricity to drive novel transformations and access reactive intermediates that are difficult to generate through traditional thermal methods.

Diversity-Oriented Synthesis (pDOS): Creating libraries of structurally diverse pyrimidine-embedded polyheterocycles to explore untapped chemical space, particularly for modulating complex biological targets like protein-protein interactions (PPIs). nih.gov

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. For pyrimidines, this translates to developing routes that are safer, more efficient, and have a lower environmental impact.

Key strategies in sustainable pyrimidine synthesis include:

Multicomponent Reactions (MCRs): Reactions like the Biginelli reaction, which combine three or more starting materials in a single step, are inherently atom-economical and efficient. nih.gov Modern variations use sustainable catalysts and solvents. benthamdirect.comnih.gov

Catalysis: The use of novel catalysts, including earth-abundant metals like copper and iron, can enable efficient and selective pyrimidine synthesis under milder conditions. mdpi.comorganic-chemistry.org Pincer-type iridium complexes have also proven highly efficient in sustainable multicomponent processes. acs.org

Alternative Energy Sources: Microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry (ball milling) can significantly reduce reaction times, increase yields, and often eliminate the need for solvents. benthamdirect.comrsc.org

Renewable Feedstocks: A significant goal is the synthesis of pyrimidines from biomass-derived starting materials, such as alcohols obtained from lignocellulose, to reduce reliance on petrochemicals. acs.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidines

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Starting Materials | Often petroleum-derived, may require pre-functionalization. | Focus on renewable feedstocks (e.g., biomass-derived alcohols). acs.org |

| Solvents | Often uses volatile organic compounds (VOCs). | Employs safer solvents (e.g., water, ethanol) or solvent-free conditions. researchgate.net |

| Energy Input | Typically relies on prolonged heating (reflux). | Utilizes energy-efficient methods like microwave or ultrasound irradiation. nih.govbenthamdirect.com |

| Atom Economy | Can be low due to multi-step processes and use of protecting groups. | High, especially in multicomponent reactions and tandem processes. acs.orgrsc.org |

| Byproducts | Can generate significant stoichiometric waste. | Designed to produce minimal waste (e.g., water, H₂). acs.org |

| Catalysts | May use stoichiometric or toxic reagents. | Employs recyclable, non-toxic, or highly efficient catalysts. mdpi.com |

Advanced in-silico Prediction and Design of Derivatives with Specific Chemical Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For pyrimidine derivatives, in silico methods allow for the rapid screening of virtual libraries and the rational design of molecules with tailored properties before their physical synthesis, saving time and resources.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It is widely used to screen pyrimidine derivatives for potential biological activity, such as inhibiting enzymes like dihydrofolate reductase (DHFR). unair.ac.id Studies have used docking to identify pyrimidine derivatives with lower binding energies than existing drugs, suggesting higher potential efficacy. unair.ac.id

Pharmacophore Modeling: Identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This allows for the design of novel pyrimidine scaffolds that fit the pharmacophoric features of known inhibitors, for instance, against protein kinases like EGFR. nih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of candidate molecules. nih.govresearchgate.net This helps to eliminate compounds with poor pharmacokinetic profiles or potential toxicity early in the design process.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to study the electronic structure and reactivity of pyrimidine derivatives, helping to rationalize their interactions and stability. rsc.org

Table 2: Application of In-Silico Tools in Pyrimidine Research

| Tool/Method | Application | Example Finding |

|---|---|---|

| Molecular Docking | Predict binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). | Pyrimidine derivatives showed lower free binding energy to DHFR than the standard drug trimethoprim, indicating potential as antibacterial agents. unair.ac.id |

| ADMET Prediction | Evaluate drug-likeness, pharmacokinetic properties, and potential toxicity. | Designed pyrazolo[1,5-a]pyrimidines were predicted to have good gastrointestinal absorption and negative carcinogenicity. nih.gov |

| Pharmacophore Modeling | Design new molecules based on the 3D features of known active compounds. | Pyridine and pyrimidine derivatives were designed as potential EGFR inhibitors based on established pharmacophoric features. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity to predict the potency of new analogs. | Used to guide the synthesis of pyrimidine derivatives with optimized biological activity. nih.gov |

Integration into Emerging Chemical Methodologies and Technologies

The unique structural and electronic properties of the pyrimidine ring ensure its continued integration into cutting-edge chemical technologies and methodologies.

Future applications and integrations include:

Chemical Biology Probes: Functionalized pyrimidines are being developed as chemical tools to study complex biological processes. Diversity-oriented synthesis strategies are creating pyrimidine-based libraries to discover modulators for challenging targets like protein-protein interactions, which were once considered "undruggable". nih.gov

Covalent Inhibitors: The pyrimidine scaffold can be combined with reactive groups (warheads) like acrylamides to create highly selective and potent covalent inhibitors for therapeutic targets, such as protein kinases in cancer therapy. acs.org

Fragment-Based Drug Discovery (FBDD): Small, simple pyrimidine-containing fragments can be screened for weak binding to a biological target. These initial hits are then elaborated or linked together to build a more potent lead compound. This approach has been used to develop selective inhibitors for enzymes like nicotinamide (B372718) N-methyltransferase (NNMT). nih.gov

Development of Advanced Materials: The hydrogen-bonding capabilities and electronic properties of pyrimidines make them attractive building blocks for supramolecular chemistry and materials science. They can be used to construct self-assembling systems, metal-organic frameworks (MOFs), and functional polymers. rsc.org

Biocatalysis and Metabolic Engineering: Engineering enzymatic pathways to produce functionalized pyrimidines offers a highly specific and sustainable manufacturing route. Understanding the de novo and salvage pathways for pyrimidine biosynthesis in various organisms can open doors to producing tailored molecules. mdpi.commicrobenotes.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 5-Amino-6-methoxypyrimidin-4-OL, and how can purity be ensured?

The synthesis typically involves multi-step reactions starting with substituted pyrimidine precursors. For example, nitration and substitution reactions can introduce amino and methoxy groups, followed by cyclization. A method adapted from similar compounds (e.g., 5-Amino-4-mercapto-6-methoxypyrimidine) involves nitrosation and reduction under controlled acidic conditions . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity. Monitor intermediates using TLC and confirm final product integrity via melting point analysis and HPLC .

Q. Which spectroscopic techniques are recommended for structural characterization?

- NMR (¹H/¹³C): Resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). The hydroxyl group may appear as a broad singlet (δ 10–12 ppm) .

- IR Spectroscopy: Confirm hydroxyl (3200–3600 cm⁻¹), amino (3350–3500 cm⁻¹), and methoxy (2830–2940 cm⁻¹) functionalities.

- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]⁺ at m/z 168.07) validate the molecular formula .

Q. How does the compound’s stability vary under different storage conditions?

Stability is influenced by light, temperature, and humidity. Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when sealed with desiccants. Avoid aqueous solutions at pH >8 due to hydrolysis of the methoxy group .

Advanced Research Questions

Q. What computational methods predict the reactivity of substituents in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The amino group’s electron-donating effect increases nucleophilicity at position 4, while the methoxy group stabilizes intermediates via resonance. Molecular docking (AutoDock Vina) can predict binding affinities to biological targets like kinases .

Q. How does the hydroxyl group influence intermolecular interactions in enzyme inhibition studies?

The hydroxyl group forms hydrogen bonds with catalytic residues (e.g., Asp/Glu in kinases or proteases), enhancing binding affinity. Comparative studies with 4-Amino-6-chloropyrimidin-5-ol (hydroxyl → chlorine) show a 10-fold reduction in IC₅₀ values, highlighting the hydroxyl’s role in transition-state stabilization .

Q. Are there conflicting reports on the compound’s anti-inflammatory activity, and how can these be resolved?

Discrepancies arise from assay variability (e.g., COX-2 inhibition vs. TNF-α suppression). Address this by standardizing in vitro models (e.g., LPS-stimulated macrophages) and validating with in vivo murine inflammation assays. Dose-response curves (1–100 μM) and metabolite profiling (LC-MS) can differentiate direct activity from prodrug effects .

Methodological Considerations

- Contradiction Analysis: Conflicting solubility data (e.g., aqueous vs. DMSO) may stem from polymorphic forms. Use X-ray crystallography to identify dominant crystal structures .

- Experimental Design: For structure-activity studies, systematically replace substituents (e.g., methoxy → ethoxy) and compare logP (HPLC retention times) and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.